Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a spiro junction between a nonane ring and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor that contains the necessary functional groups to form the spiro junction.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to modify the spirocyclic core or the ester group, often using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of spirocyclic compounds, which are important in medicinal chemistry and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the positioning of functional groups. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester and hydroxymethyl groups further differentiates it by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGPARJLRDVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.